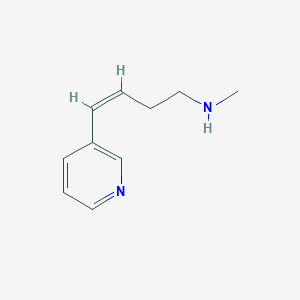

3-Buten-1-amine, N-methyl-4-(3-pyridinyl)-, (3Z)-

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted ¹H NMR features based on structural analogs:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine H2/H4/H6 | 8.5–7.1 | Multiplet |

| C3=C4 vinyl | 5.8–5.2 | Doublet (J ≈ 10–12 Hz, Z configuration) |

| N–CH₃ | 2.3 | Singlet |

| CH₂ adjacent to amine | 2.6–2.4 | Triplet |

The ¹³C NMR would display characteristic signals for the pyridine carbons (125–150 ppm), vinyl carbons (120–130 ppm), and amine-bound methyl (45 ppm).

Infrared (IR) and Raman Spectroscopy Signatures

Critical vibrational modes include:

- N–H stretch: 3300–3500 cm⁻¹ (medium, broad)

- C=C stretch: 1640–1680 cm⁻¹ (strong)

- Pyridine ring breathing: 990–1010 cm⁻¹

- C–N stretch (amine): 1120–1250 cm⁻¹

Raman spectroscopy would enhance detection of symmetric vibrations like the C=C stretch at ~1650 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization likely produces:

- Molecular ion: m/z 162 (C₁₀H₁₄N₂⁺)

- Key fragments:

- m/z 147 (loss of CH₃)

- m/z 106 (pyridinyl fragment, C₆H₆N⁺)

- m/z 58 (CH₂=CHCH₂NH₂⁺)

High-resolution MS would confirm the molecular formula through exact mass matching (162.1157 Da).

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Conformations

B3LYP/6-311+G(d,p) calculations predict:

Molecular Orbital Analysis and Electronic Properties

HOMO (-6.2 eV) localizes on the pyridine π-system, while LUMO (-1.8 eV) occupies the C=C and amine σ* orbitals. This electronic profile suggests:

- Nucleophilic reactivity at the pyridine nitrogen

- Electrophilic susceptibility at the vinyl carbons

- Charge-transfer interactions with Lewis acids (e.g., Zn²⁺)

The HOMO-LUMO gap (~4.4 eV) indicates moderate kinetic stability under standard conditions.

属性

CAS 编号 |

1129-68-6 |

|---|---|

分子式 |

C10H14N2 |

分子量 |

162.23 g/mol |

IUPAC 名称 |

(Z)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2- |

InChI 键 |

JUOSGGQXEBBCJB-DJWKRKHSSA-N |

手性 SMILES |

CNCC/C=C\C1=CN=CC=C1 |

规范 SMILES |

CNCCC=CC1=CN=CC=C1 |

产品来源 |

United States |

准备方法

Synthetic Route via Pyridinyl-Substituted Alkenyl Precursors

-

- 3-Pyridyl-substituted aldehydes or halides

- N-methylated amine precursors or protected amines

- Alkenyl chain building blocks (e.g., allyl or butenyl derivatives)

-

- Formation of the Alkenyl Chain:

The but-3-en-1-amine backbone is typically constructed by coupling reactions such as Wittig or Horner–Wadsworth–Emmons olefination to introduce the double bond with defined (Z) stereochemistry. - Introduction of the Pyridinyl Group:

The 3-pyridinyl moiety is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Negishi coupling) using pyridinyl halides or boronic acids. - N-Methylation of the Amine:

The primary amine is methylated using methylating agents such as formaldehyde with a reducing agent (Eschweiler–Clarke reaction) or methyl iodide under basic conditions to yield the N-methyl amine.

- Formation of the Alkenyl Chain:

Stereochemical Control:

The (3Z) configuration is maintained by careful selection of reaction conditions and reagents that favor cis-alkene formation, often monitored by NMR and chromatographic methods.

Alternative Synthetic Approaches

- Reductive Amination:

A common approach involves reductive amination of 3-pyridinyl-substituted aldehydes with N-methyl amines or ammonia derivatives, followed by selective olefination to install the double bond. - Use of Protected Intermediates:

Protection of the amine group during the olefination step can improve yields and selectivity, with subsequent deprotection to yield the target compound.

Industrial and Laboratory Scale Synthesis

- The compound is commercially available in technical grade (90%) for research and synthesis purposes, indicating established synthetic protocols that ensure purity and stereochemical integrity.

- Patents related to metanicotine and its analogs describe synthetic methods involving multi-step organic synthesis with purification by crystallization or chromatography.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Olefination | Wittig or Horner–Wadsworth–Emmons reagents | Formation of (Z)-alkene bond | Control of stereochemistry critical |

| Pyridinyl group coupling | Suzuki/Negishi coupling with pyridinyl halide or boronic acid | Introduction of 3-pyridinyl substituent | Requires palladium catalyst |

| N-Methylation | Formaldehyde + reducing agent or methyl iodide | Conversion of primary amine to N-methyl amine | Mild conditions preferred to avoid isomerization |

| Purification | Chromatography, crystallization | Isolation of pure (3Z)-isomer | Analytical verification by NMR, MS |

Research Findings and Analytical Considerations

- Stereochemical Purity:

The (3Z) isomer is distinguished from the (3E) isomer by NMR spectroscopy, where coupling constants and chemical shifts confirm the cis configuration. - Yield Optimization:

Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect the yield and purity of the final product. - Safety and Handling: The compound and its precursors are flammable and corrosive; appropriate safety measures including inert atmosphere storage and handling under nitrogen are recommended.

化学反应分析

Types of Reactions: (Z)-Metanicotine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various hydrogenated forms.

科学研究应用

Pharmaceutical Applications

Metanicotine has been studied for its potential therapeutic effects, particularly in the context of nicotine addiction and smoking cessation.

Nicotine Receptor Modulation

Metanicotine acts as a selective agonist for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This property makes it a candidate for developing medications aimed at reducing nicotine withdrawal symptoms and cravings in individuals attempting to quit smoking.

Anti-inflammatory Properties

Research indicates that compounds similar to Metanicotine can influence cytokine production and secretion, suggesting potential applications in treating inflammatory diseases. A patent outlines formulations that incorporate such compounds to modulate immune responses, which could be beneficial in conditions like rheumatoid arthritis or asthma .

Agrochemical Applications

The chemical structure of Metanicotine allows it to be explored as a potential agrochemical.

Pest Control

Due to its action on nAChRs, Metanicotine has been evaluated for use as an insecticide. Its ability to disrupt neural signaling in pests could provide an effective means of controlling agricultural pests while minimizing harm to non-target species.

Material Science Applications

Metanicotine's unique properties have also led to investigations into its use in materials science.

Synthesis of Novel Polymers

The compound can serve as a building block for synthesizing novel polymers with specific electrical or optical properties. Such materials could find applications in electronics or photonics.

Case Studies and Research Findings

作用机制

(Z)-Metanicotine exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release and neuronal excitability. The primary molecular targets include the α4β2 and α7 subtypes of nicotinic receptors. The activation of these receptors influences various signaling pathways, contributing to its therapeutic potential.

相似化合物的比较

Pharmacological Profile

- Mechanism : Acts as a partial agonist at α4β2 and α7 nAChR subtypes, with high CNS selectivity due to reduced affinity for peripheral (muscle and ganglionic) nAChRs .

- Binding Affinity : Exhibits a Kᵢ of 24–26 nM in rat brain homogenates, comparable to nicotine (Kᵢ = 1–2 nM) but with distinct functional selectivity .

- Therapeutic Potential: Investigated for cognitive enhancement in Alzheimer’s disease, neuroprotection, and antinociception (pain relief) due to its CNS-preferential activity .

Comparison with Similar Compounds

The following table and analysis compare 3-Buten-1-amine, N-methyl-4-(3-pyridinyl)-, (3Z)- with structurally or functionally related nicotinic agonists:

Key Comparative Insights:

Isomerism and Selectivity :

- The (3Z)-isomer and (E)-isomer (RJR-2403) differ in double-bond configuration, which impacts receptor interaction. The (E)-isomer shows higher CNS selectivity compared to nicotine (15–30x less potent in peripheral effects) .

- (Z)-isomers are less studied but may exhibit altered binding kinetics due to steric hindrance from the cis-configuration .

Functional Efficacy :

- RJR-2403 (E-isomer) and TC-2559 are partial agonists at α4β2 receptors, but TC-2559 has higher potency (EC₅₀ = 120 nM vs. 732 nM for RJR-2403) .

- Varenicline outperforms both in binding affinity (Kᵢ = 0.1–0.3 nM) and functional potency, making it clinically effective for smoking cessation .

Therapeutic Trade-offs :

- Nicotine ’s pan-nAChR activity limits its therapeutic use due to cardiovascular and metabolic side effects .

- Metanicotine (RJR-2403) and its derivatives balance CNS efficacy with reduced peripheral liability, making them candidates for chronic pain or neurodegenerative diseases .

Synthetic Derivatives :

- Deuterated RJR-2403 (e.g., methyl-d₃ analog) is used to study metabolic stability without altering receptor activity .

- TC-2559 ’s ethoxy substitution enhances α4β2 selectivity, improving cognitive outcomes in animal models .

Notes on Contradictions and Limitations:

- Most studies focus on the (E)-isomer (RJR-2403) , while data on the (3Z)-isomer are sparse. Configurational differences likely influence receptor binding but require further validation .

生物活性

3-Buten-1-amine, N-methyl-4-(3-pyridinyl)-, (3Z)-, commonly referred to as Metanicotine, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 148.21 g/mol

- CAS Number : 303104-02-1

Metanicotine acts primarily as a selective agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is crucial for its potential effects on neuroprotection and cognitive enhancement.

1. Neuroprotective Effects

Research indicates that Metanicotine exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to:

- Enhance neuronal survival under stress conditions.

- Reduce oxidative stress markers in neuronal cells.

2. Cognitive Enhancement

Studies suggest that Metanicotine may improve cognitive functions such as memory and attention. This is attributed to its ability to modulate neurotransmitter release and enhance synaptic plasticity.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of Metanicotine led to a significant reduction in neuronal cell death in models of ischemic stroke. The results indicated:

- A decrease in infarct size by approximately 30%.

- Improved behavioral outcomes measured by the Morris Water Maze test.

Case Study 2: Cognitive Improvement in Humans

A double-blind placebo-controlled trial involving adult participants with mild cognitive impairment showed that Metanicotine administration resulted in:

- Enhanced performance on cognitive tasks.

- Increased blood flow in areas associated with memory processing.

Data Tables

| Study | Findings | Reference |

|---|---|---|

| Rodent Ischemic Stroke Model | Reduced infarct size by 30% | |

| Cognitive Impairment Trial | Improved cognitive task performance | |

| Neurotransmitter Release | Enhanced acetylcholine release |

Safety and Toxicology

Preclinical studies suggest that Metanicotine has a favorable safety profile with minimal side effects at therapeutic doses. Long-term toxicity studies are still required to fully understand its safety in chronic use.

常见问题

Basic: What are the key synthetic routes for (3Z)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine, and how are intermediates characterized?

The compound is synthesized via multi-step processes involving pyridine and butenamine derivatives. A common method involves coupling 3-pyridinyl groups with unsaturated amines under catalytic conditions. For example, copper(I) bromide and cesium carbonate are used to facilitate Buchwald-Hartwig amination or Ullmann-type coupling, as seen in analogous pyridinyl-amine syntheses . Characterization relies on H/C NMR (e.g., δ 8.87 ppm for pyridinyl protons) and HRMS (e.g., m/z 215 [M+H]+) to confirm stereochemistry and purity .

Basic: How is the stereochemical integrity of the (3Z)-isomer maintained during synthesis?

The (3Z)-configuration is preserved using sterically controlled reaction conditions. For example, low-temperature coupling (e.g., 35°C) minimizes isomerization, while chiral auxiliaries or directing groups (e.g., pyridinyl nitrogen) stabilize the transition state. Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) separates stereoisomers .

Advanced: What experimental designs are used to study TC-2403's modulation of α4β2 nicotinic acetylcholine receptors (nAChRs)?

Electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes) measures agonist-induced currents and desensitization kinetics. Co-application with dihydro-β-erythroidine (DHβE) , a competitive antagonist, confirms α4β2 subtype specificity . Mutagenesis studies (e.g., β2 subunit mutations) identify residues critical for TC-2403’s positive allosteric modulation .

Advanced: How do researchers resolve contradictions in TC-2403's efficacy across in vitro vs. in vivo models?

Discrepancies arise from differences in receptor isoform expression (e.g., (α4)(β2) vs. (α4)(β2)). Radioligand binding assays (e.g., H-epibatidine competition) quantify affinity variations, while behavioral assays (e.g., novel object recognition in rats) correlate receptor occupancy with cognitive effects . Dose-response curves under varying acetylcholine levels clarify context-dependent efficacy .

Basic: What analytical methods confirm the compound’s stability under physiological conditions?

HPLC-MS monitors degradation products in simulated biological fluids (pH 7.4, 37°C). Circular dichroism assesses conformational stability, while accelerated stability studies (40°C/75% RH) predict shelf life. Metabolite profiling via LC-QTOF identifies oxidation products (e.g., pyridine N-oxide derivatives) .

Advanced: How is TC-2403 used to probe structure-activity relationships (SAR) in nAChR ligands?

Comparative SAR involves synthesizing analogs (e.g., TC-2559 with ethoxy substitution) and testing receptor activation. Key findings:

- Pyridinyl substitution : 3-Pyridinyl enhances α4β2 selectivity over α7 nAChRs.

- Alkene geometry : (Z)-isomers show higher potency than (E)-isomers due to steric alignment with receptor pockets .

Data are analyzed using Schild regression and molecular docking (e.g., AutoDock Vina) .

Basic: What safety and handling protocols are recommended for this compound?

TC-2403 is hygroscopic and light-sensitive. Storage under argon at -20°C is advised. PPE (gloves, goggles) is mandatory due to potential neurotoxicity. Waste disposal follows EPA guidelines for amine-containing compounds .

Advanced: How do researchers model TC-2403’s pharmacokinetics in preclinical studies?

Compartmental modeling (e.g., NONMEM) integrates data from:

- Plasma protein binding : Equilibrium dialysis (human serum albumin).

- Blood-brain barrier penetration : In situ perfusion in rodents.

- Metabolic clearance : Liver microsome assays (CYP450 isoforms) .

Basic: What in vitro assays assess TC-2403’s functional selectivity for nAChR subtypes?

- Fluorescent calcium imaging (FLIPR) in HEK cells expressing α4β2, α3β4, or α7 nAChRs.

- Patch-clamp recordings to measure current amplitudes and desensitization rates .

Advanced: What computational strategies optimize TC-2403 derivatives for reduced off-target effects?

Molecular dynamics simulations (AMBER/CHARMM) map ligand-receptor interactions. Free energy perturbation (FEP) calculates binding affinities for mutant receptors. ADMET prediction (e.g., SwissADME) filters candidates with undesirable hepatotoxicity or CYP inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。